molecular formula C10H11N3OS3 B14915538 1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one

1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B14915538
M. Wt: 285.4 g/mol
InChI Key: XWFICCKKUVIMKX-UHFFFAOYSA-N
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Description

This compound features a 1-methylpyrrole moiety linked via an ethanone bridge to a 1,3,4-thiadiazole ring substituted with a methylsulfanyl group. Such hybrid structures are common in medicinal chemistry, where heterocyclic frameworks are leveraged for their bioactivity and pharmacokinetic properties.

Properties

Molecular Formula

C10H11N3OS3

Molecular Weight

285.4 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C10H11N3OS3/c1-13-5-3-4-7(13)8(14)6-16-10-12-11-9(15-2)17-10/h3-5H,6H2,1-2H3

InChI Key

XWFICCKKUVIMKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)CSC2=NN=C(S2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrrol-2-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a thioamide and a suitable diazotizing agent.

    Thioether Linkage Formation: The final step involves the formation of the thioether linkage through a nucleophilic substitution reaction, where the thiadiazole ring is attached to the pyrrole ring via a sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Sulfur-Based Substitution Reactions

The methylsulfanyl (-SMe) and sulfanyl (-S-) groups in the thiadiazole ring participate in nucleophilic substitution reactions. These groups can be replaced under controlled conditions:

Reaction TypeConditionsProductsKey Observations
Oxidative desulfurizationNH₄Fe(SO₄)₂·12H₂O in HCl Thiadiazole derivatives with Cl substituentsFacilitates conversion to 2-chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole
Thiol displacementCu powder in dioxane Thiomorpholine derivativesYields bioactive hybrids with enhanced antibacterial activity

These reactions are critical for modifying electronic properties and enhancing biological interactions .

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in domino cycloadditions, as observed in analogous systems:

  • Domino 1,3-dipolar cycloaddition with nitrile imines produces pyrazole-thiadiazole hybrids (e.g., N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines) .

  • Grinding-assisted cyclodehydration with thioglycolic acid and thiosemicarbazide yields fused thiazolo-thiadiazoles under H₂SO₄ catalysis .

Functionalization of the Pyrrole Ring

The 1-methylpyrrole subunit undergoes electrophilic substitution, primarily at the α-positions:

  • Condensation reactions with aldehydes (e.g., indole-3-carboxaldehydes) form Schiff bases under acidic conditions (AcOH/H₂SO₄) .

  • Acetylation at the pyrrole nitrogen is sterically hindered due to the methyl group but can occur under vigorous acylating agents .

Ketone Reactivity

The ethanone group participates in classical ketone reactions:

  • Nucleophilic additions (e.g., Grignard reagents) are feasible but require deprotonation of the pyrrole NH, which is blocked by the methyl group .

  • Reduction to secondary alcohols (e.g., using NaBH₄) has not been explicitly documented but is theoretically viable.

Reaction Optimization Parameters

Key variables influencing reaction outcomes include:

ParameterOptimal RangeImpact
Temperature55–85°CAvoids decomposition of sulfur linkages
SolventChloroform/dioxaneEnhances solubility of hydrophobic intermediates
CatalystPolyphosphate ester (PPE)Enables one-pot cyclodehydration at ≤85°C

Mechanistic Insights

  • Thiadiazole ring activation : The electron-deficient thiadiazole facilitates nucleophilic attacks at C-2 and C-5 positions .

  • Steric effects : The 1-methylpyrrole group limits reactivity at the pyrrole β-position, directing substitutions to the thiadiazole ring .

This compound’s versatility in forming pharmacologically relevant hybrids underscores its importance in medicinal chemistry and materials science .

Scientific Research Applications

1-(1-Methyl-1h-pyrrol-2-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrrol-2-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cell signaling pathways.

Comparison with Similar Compounds

Compound A : 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (CAS: 848225-28-5)

  • Molecular Formula : C₁₃H₁₅N₃O₂S₂
  • Molecular Weight : 309.4 g/mol
  • Key Features : Acetyl and dimethyl groups on the pyrrole ring; methyl substituent on the thiadiazole.
  • Solubility : 43.6 µg/mL at pH 7.4 .
  • The dimethyl groups on the pyrrole may introduce steric hindrance, affecting binding interactions.

Compound B : 4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (4a)

  • Synthesis: Derived from 2-amino-5-phenyl-1,3,4-thiadiazole and 2,5-dimethoxytetrahydrofuran in glacial acetic acid .
  • Key Features: Phenyl substituent on thiadiazole; lacks the ethanone bridge.
  • Comparison: The absence of the ethanone linker simplifies the structure but may limit conformational flexibility.

Analogues with Heterocyclic Variations

Compound C : 1-(Azepan-1-yl)-2-({4-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one

  • Key Features : Replaces thiadiazole with a triazole ring; includes azepane and 2,3-dimethylphenyl groups .
  • Comparison: The triazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity.

Compound D : 1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

  • Molecular Formula : C₂₀H₁₂ClF₃N₄O₂S₂
  • Molecular Weight : 496.91 g/mol
  • Key Features : Oxadiazole replaces thiadiazole; includes pyridinyl and trifluoromethyl groups .
  • The trifluoromethyl group enhances metabolic stability and lipophilicity, though the higher molecular weight may limit bioavailability.

Data Table: Key Properties of Target Compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (pH 7.4) Notable Features
Target Compound C₁₁H₁₃N₃OS₂ ~283.37 (estimated) Methylpyrrole, methylsulfanyl-thiadiazole Not reported Balanced lipophilicity, metabolic stability
Compound A C₁₃H₁₅N₃O₂S₂ 309.4 Acetyl, dimethyl-pyrrole; methyl-thiadiazole 43.6 µg/mL Higher polarity, steric bulk
Compound D C₂₀H₁₂ClF₃N₄O₂S₂ 496.91 Oxadiazole, trifluoromethyl, pyridinyl Not reported High electronegativity, large MW

Biological Activity

The compound 1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₉H₉N₃OS₂
  • Molecular Weight : 225.31 g/mol

The structure includes a pyrrole ring and a thiadiazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties . In various studies, compounds containing a thiadiazole ring have shown significant activity against bacteria and fungi. For instance:

  • A study found that similar thiadiazole compounds exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 0.78 to 3.125 μg/mL .
  • The compound's structural features enhance its interaction with microbial enzymes, contributing to its effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiadiazole derivatives. In particular:

  • A series of 1,3,4-thiadiazole compounds demonstrated significant anti-inflammatory activity, with some compounds showing inhibition comparable to standard anti-inflammatory drugs like indomethacin .
  • The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Properties

The anticancer activity of thiadiazole derivatives is well-documented:

  • Compounds similar to the one have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Specific studies have reported that certain thiadiazoles exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeExample FindingsReference
AntimicrobialMIC against S. aureus: 0.78–3.125 μg/mL
Anti-inflammatorySignificant inhibition in paw edema
AnticancerInduces apoptosis in cancer cells

Case Studies

Several case studies illustrate the biological efficacy of thiadiazole derivatives:

  • Case Study on Antimicrobial Activity :
    • A derivative similar to the target compound was tested against multiple strains of bacteria and fungi, demonstrating potent antimicrobial effects with MIC values significantly lower than those of established antibiotics.
  • Case Study on Anti-inflammatory Activity :
    • In a controlled trial involving animal models, a series of thiadiazole derivatives showed a marked reduction in inflammation markers compared to untreated controls.
  • Case Study on Anticancer Activity :
    • In vitro studies revealed that certain thiadiazole compounds could inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis.

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